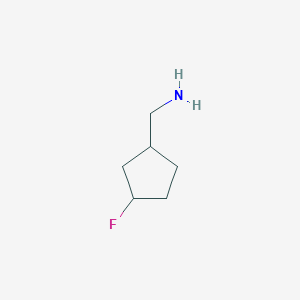
1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis-
Übersicht
Beschreibung
“1,3-Benzenedicarboxylic acid, 5,5’-(1,5-naphthalenediyl)bis-” is a chemical compound with the molecular formula C26H16O8 and a molecular weight of 456.40044 . It is also known as 1,5-naphthalenebis (5-m-phthalic acid) . This compound can be used as monomers to synthesize Metal-organic Frameworks (MOFs) materials such as ZJU-9, ZJNU-73, and NJU-Bai 41 .
Molecular Structure Analysis
The molecular structure of “1,3-Benzenedicarboxylic acid, 5,5’-(1,5-naphthalenediyl)bis-” consists of a naphthalene core with two benzenedicarboxylic acid groups attached at the 1 and 5 positions .Wissenschaftliche Forschungsanwendungen
Synthesis of Metal-Organic Frameworks (MOFs)
This compound has been used in the synthesis of metal-organic frameworks (MOFs). For instance, two new MOFs were synthesized solvothermally by reacting LnCl3·6H2O with 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid . These MOFs have been characterized and found to have photocatalytic properties .
Photocatalytic Properties
The synthesized MOFs have been used as photocatalysts for the safe photodegradation of the model aromatic dye methyl violet (MV) . The photocatalysis results showed that MOF-Sm offers reasonable photocatalytic degradation of this dye .
3. Preparation of Plastics and Man-Made Fibers 1,3,5-Benzenetricarboxylic acid is used for the preparation of plastic, man-made fiber, water-soluble alkyl resin, plasticizer, and medicament intermediate .
Pharmaceutical Intermediate
This compound is also used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds.
Epoxy Curing Agent
It can be used as an epoxy curing agent . Epoxy resins are widely used in coatings, adhesives, and other applications, and this compound can play a crucial role in their production.
Chemopreventive Properties
Research suggests that the BDCe fraction has chemopreventive properties against osteosarcoma (MG-63) cells through the induction of cell cycle arrest and apoptosis via Akt/NF-κB/p53 pathways .
Construction of Supramolecular Assemblies
Four 1,3-benzenedicarboxylic acid derivatives, with substituted R (OH, COOH, NO2, Me) groups at the 5-position, were employed to explore their effect on the construction of supramolecular assemblies .
High C2H2 and CH4 Storage
A new microporous metal–organic framework, Cu2 (PDDI) (ZJU-5; H4PDDI = 5,5′-(pyridine-2,5-diyl)diisophthalic acid), was solvothermally synthesized and structurally characterized. With open metal sites, Lewis basic pyridyl sites, and suitable pore space, the acetylene uptake in ZJU-5a reaches the highest value of 290 cm3 g−1 at 273 K and 1 bar . Furthermore, ZJU-5a exhibits high absolute methane storage of 190 cm3 (STP) cm−3 at 35 bar and 224 cm3 (STP) cm−3 at 60 bar at room temperature .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that this compound is used as a linker in the synthesis of metal-organic frameworks (mofs) . MOFs are porous materials that can interact with a variety of substances, making them useful in applications such as gas storage, catalysis, and drug delivery .
Mode of Action
The mode of action of this compound is primarily through its role as a linker in MOFs. It helps to form a stable, porous structure that can interact with other molecules . The exact nature of these interactions would depend on the specific MOF and the molecules it’s designed to interact with.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific application of the MOF it’s part of. For example, if the MOF is used for drug delivery, the compound could play a role in the release of the drug into the body .
Pharmacokinetics
As a component of mofs, it’s likely that its bioavailability and pharmacokinetics would be influenced by the properties of the overall mof structure .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the specific MOF it’s part of and the molecules that MOF interacts with. For example, if the MOF is used for drug delivery, the compound could contribute to the controlled release of the drug, leading to therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals could affect the stability of the MOF and its ability to interact with other molecules .
Eigenschaften
IUPAC Name |
5-[5-(3,5-dicarboxyphenyl)naphthalen-1-yl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O8/c27-23(28)15-7-13(8-16(11-15)24(29)30)19-3-1-5-21-20(4-2-6-22(19)21)14-9-17(25(31)32)12-18(10-14)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGWWACOIFPAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=C1)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)-](/img/structure/B3324474.png)

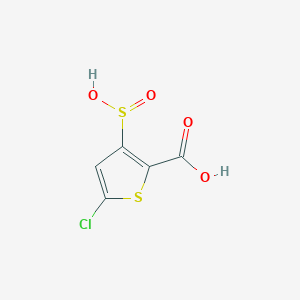

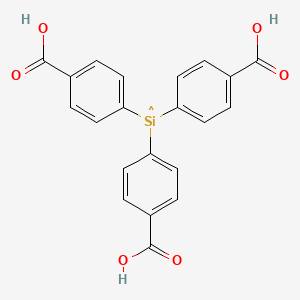
![2-[(6-Chloro-2-pyridyl)sulfonyl]ethyl 3-chlorobenzoate](/img/structure/B3324525.png)
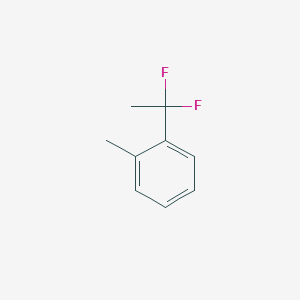
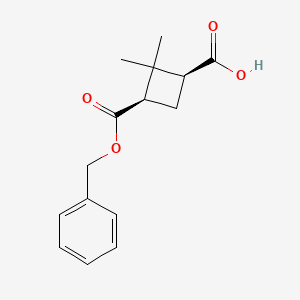

![(R)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B3324555.png)
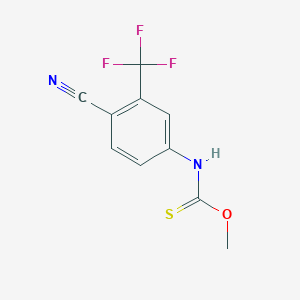
![4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid](/img/structure/B3324563.png)

